N'-(4-propan-2-yloxyphenyl)cyclohexanecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(4-propan-2-yloxyphenyl)cyclohexanecarboximidamide is an organic compound that features a cyclohexane ring bonded to a carboximidamide group and a 4-propan-2-yloxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-propan-2-yloxyphenyl)cyclohexanecarboximidamide typically involves the reaction of cyclohexanecarboximidamide with 4-propan-2-yloxyphenyl derivatives under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. Detailed synthetic routes and reaction conditions are often optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of N’-(4-propan-2-yloxyphenyl)cyclohexanecarboximidamide may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
N’-(4-propan-2-yloxyphenyl)cyclohexanecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N’-(4-propan-2-yloxyphenyl)cyclohexanecarboximidamide has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’-(4-propan-2-yloxyphenyl)cyclohexanecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N’-(4-propan-2-yloxyphenyl)cyclohexanecarboximidamide include:
- N-cyclohexyl-2-{[4-(propan-2-yloxy)phenyl]amino}acetamide
- 4-(propan-2-yloxy)cyclohexan-1-amine
- N-Desethyl Isotonitazene
Highlighting Uniqueness
N’-(4-propan-2-yloxyphenyl)cyclohexanecarboximidamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a cyclohexane ring with a carboximidamide group and a 4-propan-2-yloxyphenyl group sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C16H24N2O |
---|---|
Molekulargewicht |
260.37 g/mol |
IUPAC-Name |
N'-(4-propan-2-yloxyphenyl)cyclohexanecarboximidamide |
InChI |
InChI=1S/C16H24N2O/c1-12(2)19-15-10-8-14(9-11-15)18-16(17)13-6-4-3-5-7-13/h8-13H,3-7H2,1-2H3,(H2,17,18) |
InChI-Schlüssel |
QXSVEXYRQIMEJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC=C(C=C1)N=C(C2CCCCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.